N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with propoxyphenyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-propoxybenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with succinic anhydride to yield the pyrrolidinone ring. The final step involves the acylation of the pyrrolidinone with acetic anhydride to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
- N-[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
- N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-ethoxyphenyl)methyl]acetamide
Uniqueness
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the specific combination of propoxyphenyl and methoxyphenyl groups, which impart distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-13-30-20-11-7-18(8-12-20)25-22(27)14-21(23(25)28)24(16(2)26)15-17-5-9-19(29-3)10-6-17/h5-12,21H,4,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWZXOLAIBQHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=C(C=C3)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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